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Compound of Interest

Compound Name: 3-(Benzyloxy)phenol

Cat. No.: B189647 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-
(Benzyloxy)phenol, also known as resorcinol monobenzyl ether. The information presented is

intended to support research, development, and quality control activities involving this

compound.

Spectroscopic Data
The following tables summarize the key spectral data for 3-(Benzyloxy)phenol, including ¹H

NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of 3-(Benzyloxy)phenol
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

7.44 - 7.31 m - 5H
Ar-H (Benzyl

group)

7.18 t 8.1 1H Ar-H

6.58 dd 8.1, 2.3 1H Ar-H

6.52 t 2.3 1H Ar-H

6.47 dd 8.1, 2.3 1H Ar-H

5.05 s - 2H -OCH₂-

4.85 s (br) - 1H -OH

Note: The chemical shift of the hydroxyl proton (-OH) can be variable and may exchange with

D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectral Data of 3-(Benzyloxy)phenol
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Chemical Shift (δ) ppm Assignment

159.4 Ar-C-O (Ether)

157.9 Ar-C-OH

136.9 Ar-C (Quaternary, Benzyl)

130.2 Ar-C-H

128.7 Ar-C-H (Benzyl)

128.1 Ar-C-H (Benzyl)

127.6 Ar-C-H (Benzyl)

108.1 Ar-C-H

107.5 Ar-C-H

102.4 Ar-C-H

70.1 -OCH₂-

Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 3: FT-IR Spectral Data of 3-(Benzyloxy)phenol

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3350 (broad) O-H stretch Phenolic -OH

~3030 C-H stretch Aromatic

~2920 C-H stretch Aliphatic (-CH₂-)

~1600, 1500 C=C stretch Aromatic ring

~1250 C-O stretch Aryl ether

~1150 C-O stretch Phenolic

~740, 690 C-H bend Aromatic (out-of-plane)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b189647?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of 3-(Benzyloxy)phenol

m/z Interpretation

200 [M]⁺ (Molecular Ion)

107 [M - C₇H₇]⁺ (Loss of benzyl group)

91 [C₇H₇]⁺ (Benzyl cation)

77 [C₆H₅]⁺ (Phenyl cation)

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

[1]

Sample Preparation: Approximately 5-10 mg of 3-(Benzyloxy)phenol is dissolved in about

0.6 mL of a deuterated solvent, commonly deuterated chloroform (CDCl₃) or deuterated

dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube.[1]

Internal Standard: Tetramethylsilane (TMS) is usually used as an internal standard for

chemical shift referencing (δ = 0.00 ppm).[1]

Data Acquisition:

For ¹H NMR, a standard pulse program is used. Data is often reported with chemical shift

(δ) in parts per million (ppm), multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m

= multiplet), coupling constants (J) in Hertz (Hz), and integration values.

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed. Chemical shifts

(δ) are reported in ppm.
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Data Processing: The raw data is processed using appropriate software, which includes

Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra are commonly obtained using an FT-IR spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid 3-(Benzyloxy)phenol is placed directly

onto the ATR crystal.

Data Acquisition: The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A

background spectrum of the clean ATR crystal is recorded prior to the sample measurement

and automatically subtracted from the sample spectrum.

Data Presentation: The data is typically presented as a plot of transmittance (%) or

absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Mass spectra are generally acquired using a mass spectrometer with an electron ionization (EI)

source.

Sample Introduction: The sample is introduced into the ion source, often via a direct insertion

probe or after separation by gas chromatography (GC).

Ionization: In the EI source, the sample is bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation of the molecule.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).

Detection: The abundance of each ion is measured by a detector, and the data is presented

as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualizations
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Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of 3-(Benzyloxy)phenol.
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Synthesis

Purification

Spectroscopic Characterization

Resorcinol + Benzyl Halide

Williamson Ether Synthesis

Crude 3-(Benzyloxy)phenol

Column Chromatography

Pure 3-(Benzyloxy)phenol

NMR (¹H, ¹³C) FT-IR Mass Spectrometry

Spectral Data Analysis

Structural Confirmation
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Spectroscopic Techniques

Derived Structural Information

3-(Benzyloxy)phenol Structure

¹H NMR ¹³C NMR FT-IR Mass Spec.

Proton Environments
(Chemical Shift, Multiplicity)

Carbon Skeleton
(Number & Type of Carbons)

Functional Groups
(O-H, C-O, C=C)

Molecular Weight
& Fragmentation Pattern

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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